
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene is a hydrocarbon compound with the molecular formula C16H22. It is a derivative of phenanthrene, characterized by the addition of two methyl groups at the 9th and 10th positions and the saturation of the phenanthrene ring system. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{14}\text{H}{10}(\text{CH}_3)2 + 4\text{H}2 \rightarrow \text{C}{16}\text{H}{22} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of this compound-9,10-dione.
Reduction: Formation of fully saturated hydrocarbons such as decahydro-9,10-dimethylphenanthrene.
Substitution: Formation of various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene has several applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-anthracene
- 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethyl-anthracene
- 9,10-Dichloro-9,10-diphenyl-9,10-dihydro-anthracene
Uniqueness
Compared to similar compounds, 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13737-00-3 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
9,10-dimethyl-1,2,3,4,5,6,7,8-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H2,1-2H3 |
InChI Key |
RVOHRACMQPXPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCCC2)C3=C1CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

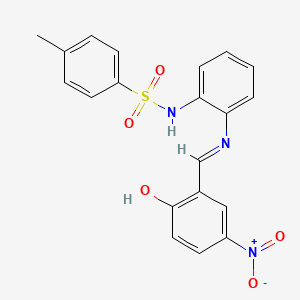

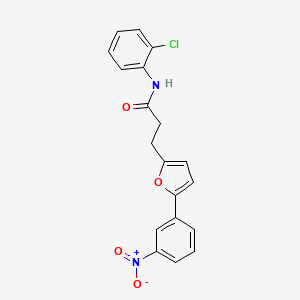
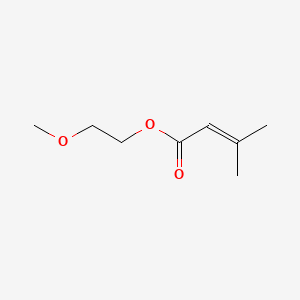
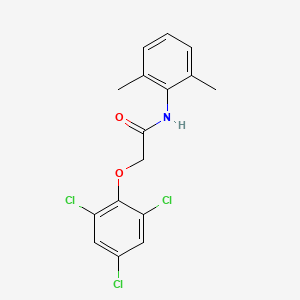
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)

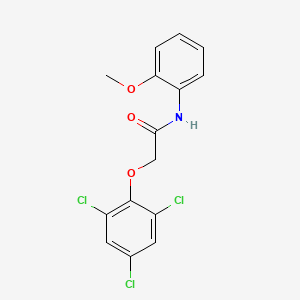


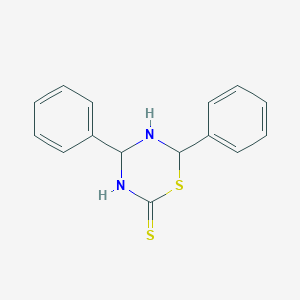
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
